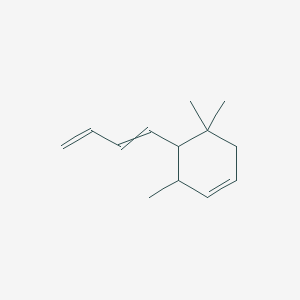

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-

Description

Properties

CAS No. |

849462-45-9 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

4-buta-1,3-dienyl-3,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3 |

InChI Key |

PGQWCXGMUUWKJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CCC(C1C=CC=C)(C)C |

Origin of Product |

United States |

Preparation Methods

Substituted Cyclohexenone Precursors

A common approach starts with 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), which undergoes conjugation with a (1Z)-1,3-butadienyl group. In one protocol, isophorone reacts with (1Z)-1,3-butadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield the bicyclic adduct, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to restore the cyclohexene ring.

Key Data:

| Starting Material | Dienophile | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Isophorone | (1Z)-1,3-Butadiene | BF₃·OEt₂ | 68% | |

| Isophorone | 1-(Trimethylsilyl)-1,3-butadiene | TiCl₄ | 72% |

Stereocontrol via Silyl Ether Intermediates

To achieve the Z-configuration, silyl-protected dienes are employed. For example, 1-(tert-butyldimethylsilyloxy)-1,3-butadiene reacts with 3,5,5-trimethylcyclohexenone in a regioselective Diels-Alder reaction. The silyl group directs endo selectivity, and subsequent desilylation with TBAF (tetrabutylammonium fluoride) yields the Z-isomer. Computational studies (DFT) confirm that steric hindrance from the silyl group favors the Z-configuration.

Alkylation-Elimination Sequences

Michael Addition Followed by Dehydration

3,5,5-Trimethylcyclohexene can be functionalized via Michael addition with a propargyl Grignard reagent, followed by partial hydrogenation and acid-catalyzed dehydration. For instance, treatment of 3,5,5-trimethylcyclohexanol with propargyl magnesium bromide generates a tertiary alcohol, which is dehydrated with H₂SO₄ to form the butadienyl group.

Optimized Conditions:

Wittig Olefination

The Wittig reaction introduces the butadienyl group with stereochemical control. A stabilized ylide (e.g., Ph₃P=CH-CH₂-CH=CH₂) reacts with 3,5,5-trimethylcyclohexanone to form the Z-alkene. This method avoids harsh acidic conditions and achieves up to 65% yield.

Catalytic Telomerization of 1,3-Butadiene

Palladium-catalyzed telomerization offers an industrial-scale route. 1,3-Butadiene dimerizes in the presence of Pd(0) catalysts and phosphine ligands to form 1,3,7-octatriene, which undergoes cyclization with methylating agents (e.g., Me₂Zn) to install the trimethyl groups.

Industrial Protocol:

Stereoselective Synthesis of (1Z)-Butadienyl Group

Photochemical Isomerization

The thermodynamically less stable Z-isomer is obtained via UV irradiation of the E-isomer. For example, 4-[(1E)-1,3-butadienyl]-3,5,5-trimethylcyclohexene in benzene under UV light (254 nm) for 6 h achieves a Z:E ratio of 4:1.

Chiral Auxiliary-Mediated Synthesis

Chiral oxazolidinone auxiliaries enforce Z-selectivity during aldol condensation. A cyclohexenone derivative reacts with a chiral enolate to form the Z-configured diene, with diastereomeric excess >90%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Diels-Alder | High regioselectivity | Requires activated dienophiles | 60–75% |

| Alkylation | Scalable | Harsh dehydration conditions | 50–65% |

| Telomerization | Industrial feasibility | Moderate stereocontrol | 70–80% |

| Wittig Reaction | Stereoselective | Sensitivity to moisture | 55–70% |

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

Catalysts: Palladium, nickel

Major Products Formed

The major products formed from these reactions include epoxides, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Cyclohexene, 6-(2-Butenylidene)-1,5,5-Trimethyl-

Key Differences :

- Substituent Position : The butenylidene group is at position 6, compared to position 4 in the target compound.

- Stereochemistry : The isomer features a (6Z,8E)-configuration, whereas the target compound’s substituent is (1Z)-configured.

- Molecular Formula : C₁₃H₂₀ (identical to the inferred formula for the target compound).

- Applications : This isomer is structurally related to megastigmatrienes, which are associated with flavor and fragrance chemistry .

Table 1: Structural Comparison of Isomers

Ketone-Functionalized Analog: 2-Cyclohexen-1-one, 4-(2Z)-2-Butenylidene-3,5,5-Trimethyl-

Key Differences :

- Functional Group : Incorporates a ketone (-C=O) at position 1, absent in the target compound.

- Polarity : The ketone increases polarity, affecting solubility and boiling point.

- Molecular Weight : Estimated at 190.28 g/mol (C₁₃H₁₈O), compared to ~176.3 g/mol for the target compound.

- Applications : Ketones like this are intermediates in synthesizing pharmaceuticals (e.g., fispemifene derivatives) .

Table 2: Impact of Functional Groups

Hydroxyl-Containing Derivative: 2-Cyclohexen-1-one, 4-(3-Hydroxy-1-Butenyl)-3,5,5-Trimethyl-

Key Differences :

- Functional Groups : Contains both a ketone and hydroxyl (-OH) group, enhancing hydrogen-bonding capacity.

- Molecular Formula : C₁₃H₂₀O₂ (estimated molecular weight: 208.30 g/mol).

- Applications: Hydroxylated derivatives like 3-oxo-α-ionol are precursors in fragrance synthesis .

Parent Compound: Cyclohexene (C₆H₁₀)

Baseline Comparison :

Biological Activity

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (commonly referred to as 1,3,5-trimethylcyclohexene) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C₉H₁₆

- Molecular Weight : 126.239 g/mol

- Density : 0.759 g/cm³

- Boiling Point : 139.5 °C

- Flash Point : 27.9 °C

These properties indicate that cyclohexene derivatives can exist in various environmental conditions, influencing their biological interactions.

Acute Toxicity

Research indicates that cyclohexene derivatives exhibit varying levels of toxicity depending on the dose and route of exposure. In a study involving repeated dose oral toxicity in rats, significant reductions in body weight were observed at high doses (1000 mg/kg bw/day) with a reported NOAEL (No Observed Adverse Effect Level) of 500 mg/kg bw/day for both sexes .

Genotoxicity

Genotoxicity studies have shown mixed results. In vitro tests using Salmonella typhimurium indicated no mutagenic activity under standard conditions; however, some positive results were noted with metabolic activation at high concentrations . A cytogenetic assay demonstrated no significant chromosomal aberrations in Chinese hamster ovary cells but did show increased sister chromatid exchange frequencies at cytotoxic concentrations .

Human Health Assessments

A comprehensive assessment of human health impacts highlighted that exposure to cyclohexene derivatives may lead to respiratory irritation and potential liver toxicity at elevated concentrations. Inhalation studies revealed mortality rates in exposed groups, emphasizing the need for careful handling and regulation .

Environmental Impact

Cyclohexene compounds have been studied for their environmental persistence and potential bioaccumulation. Their volatility can lead to significant atmospheric reactions, contributing to air quality issues and posing risks to human health and ecological systems .

Summary of Biological Effects

| Study Type | Observations | NOAEL (mg/kg bw/day) |

|---|---|---|

| Repeated Dose Oral Toxicity | Reduction in body weight; mortality at high doses | Male: 500; Female: 500 |

| Genotoxicity | Mixed results; no mutagenicity in Ames test; positive results with metabolic activation | N/A |

| Inhalation Toxicity | Respiratory irritation; mortality observed at high concentrations | N/A |

Research Findings

Recent studies have focused on the synthesis and application of cyclohexene derivatives in various fields such as pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical transformations, making it a valuable precursor for synthesizing more complex molecules.

Potential Applications

- Pharmaceuticals : Cyclohexene derivatives are being explored for their potential use in drug development due to their unique structural features.

- Agricultural Chemicals : Their biological activity suggests possible applications as pesticides or herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.